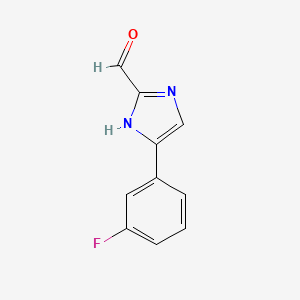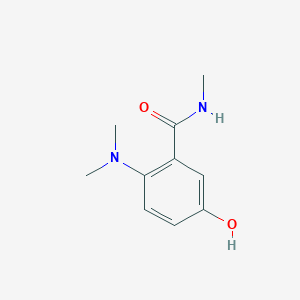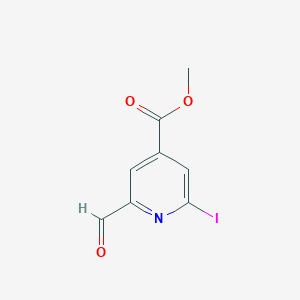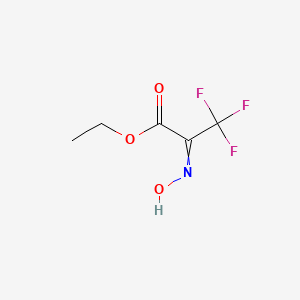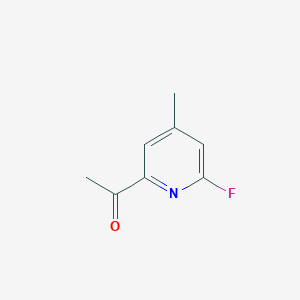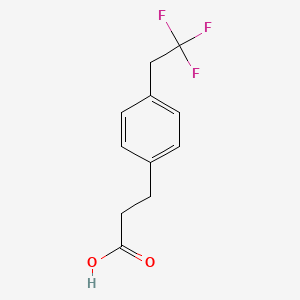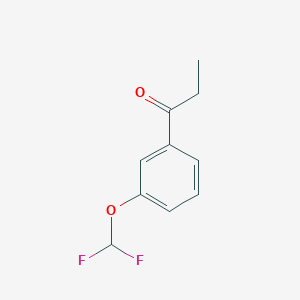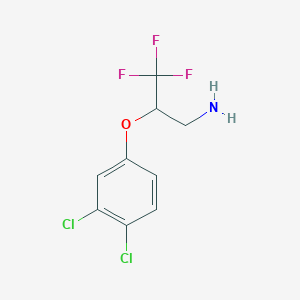
2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine is a synthetic organic compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by the presence of dichlorophenoxy and trifluoropropylamine groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 3,4-dichlorophenol with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves the use of advanced technologies and equipment to control the reaction parameters and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of halogen atoms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions tailored to the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in modulating enzyme activity and cellular processes.
Medicine: Research explores its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: The compound is utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit viral replication by interfering with viral RNA synthesis or modulate cellular signaling pathways to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenoxy) triethylamine: Known for its role in enhancing plant stress tolerance.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Uniqueness
2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine is unique due to the presence of both dichlorophenoxy and trifluoropropylamine groups, which confer distinct chemical and biological properties. Its trifluoropropylamine moiety enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8Cl2F3NO |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
2-(3,4-dichlorophenoxy)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H8Cl2F3NO/c10-6-2-1-5(3-7(6)11)16-8(4-15)9(12,13)14/h1-3,8H,4,15H2 |
InChI Key |
BMALRSWKRXXILS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(CN)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


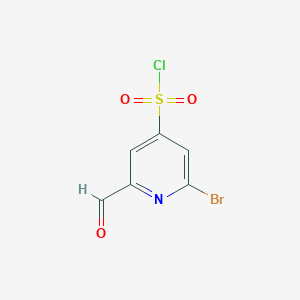
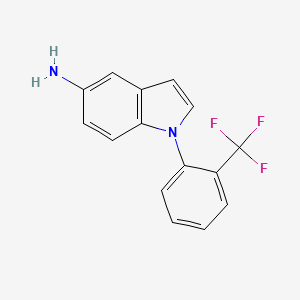
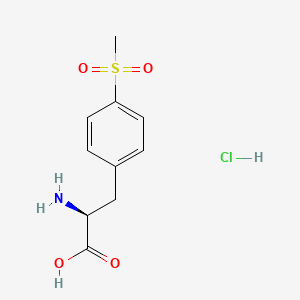
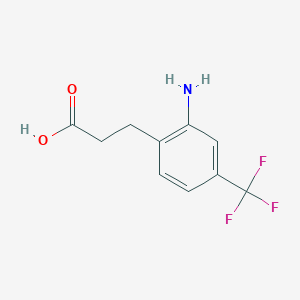
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)
![2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline](/img/structure/B14854226.png)
